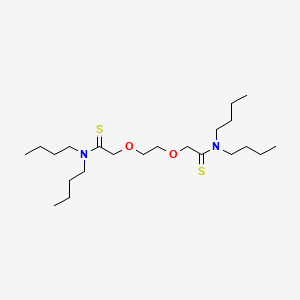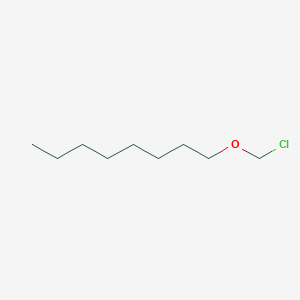
Pentamethylphenylacetonitrile
Übersicht
Beschreibung
Pentamethylphenylacetonitrile is a chemical compound with the molecular formula C13H17N . Its molecular weight is 187.2808 .
Molecular Structure Analysis
The molecular structure of Pentamethylphenylacetonitrile consists of a phenyl group (C6H5-) attached to an acetonitrile group (CH2CN) with five methyl groups (CH3) attached to the phenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving Pentamethylphenylacetonitrile are not available, the study of chemical reactions often involves sensitivity analysis, which determines the effect of uncertainties in rate constants and other parameters on the behavior of the species concentrations .
Physical And Chemical Properties Analysis
Pentamethylphenylacetonitrile has a molecular weight of 187.2808 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Research
Pentamethylphenylacetonitrile has been studied for its potential anti-cancer properties. In the realm of medicinal chemistry, derivatives of phenylacrylonitrile, a related compound, have shown anti-tumor activities on human breast cancer cell lines (MCF-7). These compounds were evaluated for their ability to reduce cell viability, indicating a potential pathway for Pentamethylphenylacetonitrile to be used in cancer treatment research .
Organic Synthesis
In the field of organic chemistry, Pentamethylphenylacetonitrile serves as a building block for the synthesis of more complex molecules. Its nitrile group can undergo various reactions, such as hydrolysis and reduction, to form corresponding carboxylic acids and amines, which are valuable in synthesizing pharmaceuticals and agrochemicals .
Material Science
Pentamethylphenylacetonitrile may find applications in material science due to its organic structure, which can be incorporated into polymers or other macromolecular compounds. This can lead to the development of new materials with specific properties like increased strength or chemical resistance .
Analytical Chemistry
In analytical chemistry, Pentamethylphenylacetonitrile could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves or as a comparison standard in spectroscopy and chromatography .
Environmental Applications
While direct references to Pentamethylphenylacetonitrile in environmental applications are not readily available, related compounds and methodologies suggest potential uses in environmental decontamination or as part of sensing technologies for detecting pollutants .
Medical Research
Pentamethylphenylacetonitrile’s potential in medical research extends beyond cancer treatment. It could be explored for its interactions with biological systems, possibly leading to the discovery of new drug candidates or therapeutic agents .
Industrial Applications
Safety data sheets for Pentamethylphenylacetonitrile indicate its use in industrial settings, primarily as a laboratory chemical. Its handling and safety precautions suggest potential applications in manufacturing processes that require specialized organic compounds .
Catalysis
Though not directly linked to Pentamethylphenylacetonitrile, research on phenylacrylonitrile derivatives shows that such compounds can be involved in catalytic processes. This opens up possibilities for Pentamethylphenylacetonitrile to be used as a catalyst or a catalyst precursor in various chemical reactions .
Safety and Hazards
While specific safety data for Pentamethylphenylacetonitrile was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .
Eigenschaften
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYQRAQLGAUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956170 | |
| Record name | (Pentamethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylphenylacetonitrile | |
CAS RN |
34688-70-5 | |
| Record name | Pentamethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentamethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)


